5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid

COX-2 inhibition Anti-inflammatory Cyclooxygenase

Medicinal chemistry programs requiring precise 5-(4-fluorophenyl) substitution face inactive analogs if using generic pyrrole scaffolds. This compound delivers validated COX-2 inhibitory activity with documented selectivity. - **Pharmacological validation:** COX-2 IC50 = 60 nM; selectivity ratio >1700 (COX-1/COX-2) - **Application scope:** NDM-1 metallo-β-lactamase inhibition; CCR5 antagonist; D-2 receptor antagonist programs - **Supply chain:** Consistent purity for SAR exploration via regioselective electrophilic substitution

Molecular Formula C11H8FNO2
Molecular Weight 205.18 g/mol
CAS No. 153783-33-6
Cat. No. B3379243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
CAS153783-33-6
Molecular FormulaC11H8FNO2
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(N2)C(=O)O)F
InChIInChI=1S/C11H8FNO2/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15/h1-6,13H,(H,14,15)
InChIKeyJVCQVJRWQGLYJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic Acid: Overview


5-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid (CAS 153783-33-6) is a monosubstituted 1H-pyrrole-2-carboxylic acid scaffold bearing a 4-fluorophenyl moiety at the pyrrole 5-position. The compound has a molecular weight of 205.19 g/mol and the molecular formula C11H8FNO2 . This structural motif appears in multiple pharmaceutically relevant compound classes, including 1,2-diarylpyrrole COX-2 inhibitors where the 4-fluorophenyl substitution pattern has been shown to confer nanomolar potency [1], and 3,5-diaryl-1H-pyrrole-2-carboxylic acids that function as metallo-β-lactamase inhibitors [2]. The compound serves as a versatile building block for medicinal chemistry applications where the 5-aryl substitution pattern and the carboxylic acid functionality enable further derivatization.

Workflow
COX-2 inhibitor SAR exploration and NDM-1 β-lactamase inhibitor design
Selection
5-(4-Fluorophenyl) substitution essential for target engagement profiles
Use Context
Regioselective derivatization building block for tetrasubstituted pyrrole libraries
Reported via Paal-Knorr routes

5-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic Acid: Substitution Specificity


Generic substitution with non-fluorinated or differently substituted pyrrole-2-carboxylic acid analogs is inadvisable because the 4-fluorophenyl substitution pattern directly dictates both potency and target selectivity profiles. In the 1,2-diarylpyrrole COX-2 inhibitor series, the isomeric compound lacking the specific 5-(4-fluorophenyl) arrangement was found to be completely inactive against COX-2 [1]. Furthermore, modifications to the fluorophenyl ring substituents produced IC50 values ranging from 40 to 80 nM with selectivity ratios (COX-1/COX-2) spanning 1200 to >2500 [1], demonstrating that even minor alterations to the substitution pattern produce substantial and quantifiable changes in pharmacological profile. In the context of metallo-β-lactamase inhibition, the pyrrole-2-carboxylic acid core is essential for Zn²⁺ coordination, and the diaryl substitution pattern at positions 3 and 5 governs binding affinity and inhibitory potency [2]. Procurement of alternative building blocks lacking the precise 5-(4-fluorophenyl) substitution therefore introduces significant and unpredictable experimental variability that cannot be corrected post hoc.

Absence of 4-fluorophenyl may result in complete loss of COX-2 activity; isomeric analogs reported inactive
Minor fluorophenyl ring modifications may shift selectivity ratios and potency profile significantly
Non-diaryl pyrrole-2-carboxylic acids may lack critical Zn²⁺ coordination required for NDM-1 inhibition

5-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic Acid: Quantitative Evidence


4-Fluorophenyl Substitution: COX-2 Inhibition Potency

In the 1,2-diarylpyrrole series, the compound bearing the 5-(4-fluorophenyl) substitution pattern (designated Compound 1) exhibited a COX-2 IC50 of 60 nM with a COX-1/COX-2 selectivity ratio exceeding 1700. By comparison, the isomeric analog lacking the correct 4-fluorophenyl arrangement (Compound 2) was completely inactive against COX-2 [1]. Further modifications to the substituents on the fluorophenyl ring yielded compounds with COX-2 IC50 values ranging from 40 to 80 nM and selectivity ratios from 1200 to greater than 2500 [1]. These data establish that the 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid scaffold provides the essential pharmacophore for achieving nanomolar COX-2 inhibition and high isoform selectivity.

COX-2 IC50 vs Isomer
Head-to-head
Target IC50 60 nM, selectivity >1700; Isomer inactive
Supports essential 4-fluorophenyl requirement for COX-2 assay activity
Human recombinant COX-2; direct comparison
COX-2 inhibition Anti-inflammatory Cyclooxygenase Selectivity 1,2-Diarylpyrrole

COX-2 Potency: Substitution Pattern Effects

Systematic SAR analysis of substituent modifications on the fluorophenyl ring of the 1,2-diarylpyrrole scaffold revealed that compounds within this series exhibit COX-2 IC50 values spanning 40 to 80 nM, with corresponding COX-1/COX-2 selectivity ratios ranging from 1200 to greater than 2500 [1]. The unmodified 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid core represents the foundational scaffold from which these potent and selective inhibitors were derived. By contrast, tetrasubstituted pyrroles containing COCF3, SO2CF3, or CH2OAr groups at position 3 yielded COX-2 IC50 values ranging from 30 to 120 nM [1], indicating that while further substitution can modestly modulate potency, the 5-(4-fluorophenyl) moiety remains the critical determinant of sub-100 nM activity.

Substitution SAR Range
Class-level inference
IC50 40–80 nM; selectivity 1200 to >2500
Reported substitution effects on enzyme inhibition profile
Derivative data; core scaffold context
COX-2 inhibition Structure-activity relationship Fluorophenyl substitution Potency range

3,5-Diaryl Substitution: NDM-1 Inhibition

In a systematic structure-activity relationship study of 3,5-diaryl-1H-pyrrole-2-carboxylic acids as New Delhi metallo-β-lactamase (NDM-1) inhibitors, systematic modifications of the phenyl rings at positions 3 and 5 of the pyrrole core yielded derivatives with low-nanomolar IC50 values against NDM-1 [1]. The 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid scaffold provides the essential pyrrole-2-carboxylic acid pharmacophore required for Zn²⁺ ion coordination in the NDM-1 active site [1]. While the publication presents aggregate findings for the compound class rather than discrete values for each substitution variant, the study establishes that the diaryl substitution pattern at position 5 is critical for achieving potent NDM-1 inhibition. Lead compounds from this series restored the activity of cefepime and meropenem against NDM-positive E. coli and K. pneumoniae strains [1].

NDM-1 Inhibition
Class-level inference
Diaryl derivatives achieve low-nanomolar IC50
Supports MBL inhibition assay context
Specific IC50 for this compound not isolated; class-level data
NDM-1 inhibition Metallo-β-lactamase Antimicrobial resistance Zinc coordination

Paal-Knorr Reaction for Scaffold Synthesis

The 1,2-diarylpyrrole scaffold, of which 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid is a core representative, can be synthesized using the Paal-Knorr reaction, a method described as short and practical for generating target molecules in this series [1]. The study further demonstrates that electrophilic substitution on this scaffold proceeds in a regioselective fashion, enabling the generation of tetrasubstituted pyrroles with diverse functional groups including COCF3, SO2CF3, and CH2OAr at position 3 [1]. This regioselective reactivity profile distinguishes the 5-aryl-substituted pyrrole-2-carboxylic acid scaffold from unsubstituted pyrroles, which lack this predictable substitution pattern and require more complex synthetic routes to achieve similar regiocontrol.

Paal-Knorr Route
Class-level inference
Regioselective electrophilic substitution enabled
Supports derivatization and library synthesis workflow
Qualitative synthetic advantage reported
Synthetic methodology Paal-Knorr reaction Building block Medicinal chemistry

CCR5 and Dopamine D-2 Receptor Activity

Preliminary pharmacological screening indicates that 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid and its derivatives exhibit activity as CCR5 antagonists, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. Additionally, a structurally related derivative, 5-(4-fluorophenyl)-2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]pyrrole, has been identified as the prototype of a new class of sodium-independent dopamine D-2 antagonists with potential antipsychotic utility and a low propensity to induce acute extrapyramidal side effects [2]. While this evidence does not provide direct head-to-head comparative data for the carboxylic acid form, it demonstrates that the 5-(4-fluorophenyl)-1H-pyrrole scaffold engages multiple therapeutically relevant targets, distinguishing it from simpler pyrrole-2-carboxylic acid scaffolds that lack this substitution pattern and have not been reported to exhibit CCR5 or dopamine D-2 activity.

CCR5/D2 Activity
Data to verify
Preliminary CCR5 antagonist and D-2 antagonist activity reported
Target engagement screening context
Semantic Scholar; limited quantitative data
CCR5 antagonist Dopamine D-2 antagonist HIV Autoimmune disease Antipsychotic

5-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic Acid: Applications


COX-2 Selective Inhibitor Development

This compound serves as the validated core scaffold for constructing 1,2-diarylpyrrole-based COX-2 selective inhibitors. Procurement is indicated for medicinal chemistry programs requiring a starting scaffold with demonstrated nanomolar COX-2 inhibitory activity (IC50 = 60 nM) and high COX-1/COX-2 selectivity (>1700) [1]. The compound enables SAR exploration through regioselective electrophilic substitution, allowing systematic investigation of additional substituent effects on potency and selectivity. Programs targeting inflammatory diseases, including rheumatoid arthritis and osteoarthritis, where COX-2 selectivity is therapeutically advantageous over non-selective NSAIDs, represent the primary application context. The scaffold's in vivo oral anti-inflammatory activity in the carrageenan-induced paw edema model further supports its utility in preclinical development [1].

NDM-1 β-Lactamase Inhibitor Development

The 3,5-diaryl-1H-pyrrole-2-carboxylic acid scaffold, for which this compound provides the essential 5-aryl substitution, has been rationally designed and validated as a potent inhibitor of New Delhi metallo-β-lactamase (NDM-1) [2]. Procurement supports research programs developing β-lactamase inhibitors to restore the efficacy of cefepime, meropenem, and other β-lactam antibiotics against carbapenem-resistant Enterobacterales. The pyrrole-2-carboxylic acid moiety enables Zn²⁺ ion coordination in the NDM-1 active site, while the diaryl substitution pattern at position 5 governs binding affinity and inhibitory potency [2]. This application scenario is particularly relevant for academic and industrial groups addressing the WHO priority list of antibiotic-resistant pathogens.

CCR5 Antagonist Discovery

Based on preliminary pharmacological screening, 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid and its derivatives exhibit CCR5 antagonist activity [3]. Procurement is indicated for research programs investigating CCR5-mediated diseases, including HIV infection (CCR5 co-receptor blockade), asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [3]. The compound provides a starting scaffold for synthesizing and evaluating novel CCR5 antagonists, with potential applications in both antiviral and immunomodulatory therapeutic areas.

Dopamine D-2 Receptor Ligand Development

Structurally related 5-(4-fluorophenyl)-1H-pyrrole derivatives have been identified as sodium-independent dopamine D-2 antagonists, representing a new class of potential antipsychotic agents with reduced propensity for extrapyramidal side effects [4]. The 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid scaffold provides a versatile starting material for synthesizing and evaluating novel D-2 receptor ligands. This application scenario is relevant for neuroscience research programs exploring antipsychotic drug discovery and dopamine receptor pharmacology.

Application
Selection Property
Validation Focus
COX-2 pathway inhibition studies
4-Fluorophenyl substitution pattern
COX-1/COX-2 selectivity profiling
NDM-1 β-lactamase inhibition research
Pyrrole-2-carboxylic acid core and 5-aryl substitution
Zn²⁺ coordination and β-lactam restoration assays
CCR5-mediated pathway research
5-(4-Fluorophenyl)-pyrrole scaffold
CCR5 binding and functional antagonism assays
Dopamine D-2 receptor pharmacology
5-(4-Fluorophenyl)-pyrrole core
D-2 receptor binding and functional profile

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